molecular formula C14H26N4O2 B6268659 tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate CAS No. 1909313-25-2

tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Cat. No. B6268659
CAS RN: 1909313-25-2
M. Wt: 282.4
InChI Key:
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Description

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate (TBAP) is an important organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. TBAP is a type of azido compound, which is a class of compounds with an azide functional group. Azides are known for their unique reactivity and have been used in a variety of applications ranging from drug development to materials science. TBAP is one of the most promising azides due to its high reactivity and stability.

Scientific Research Applications

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate has a number of potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds and polymers. Additionally, it has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate has also been used in the synthesis of biologically active compounds, such as peptides and nucleosides, and in the synthesis of polymers for drug delivery systems.

Mechanism of Action

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is an azide compound, which means that it can undergo a variety of reactions with other molecules. The most common reaction of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is the azide-alkyne cycloaddition, which is a type of click reaction. In this reaction, the azide group of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate reacts with an alkyne to form a 1,2,3-triazole ring. This reaction is highly selective and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate has been studied extensively in recent years due to its potential applications in a variety of scientific fields. tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate has been shown to have antioxidant and anti-inflammatory effects, as well as potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a highly reactive compound, which makes it an ideal reagent for a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. However, tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a hazardous compound and should be handled with care.

Future Directions

The potential applications of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate are still being explored, and there are a number of potential future directions for research. One potential future direction is the development of new methods for the synthesis of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate. Additionally, further research is needed to explore the potential applications of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate in drug development, materials science, and biotechnology. Finally, further research is needed to explore the biochemical and physiological effects of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate and to develop new methods for the delivery of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate.

Synthesis Methods

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. The most common method of synthesis is chemical synthesis, which involves the reaction of an azide compound with an alkyl halide. This reaction produces an alkyl azide, which can then be reacted with an organic acid to produce tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate. The reaction is typically performed in a solvent such as dichloromethane or toluene at a temperature of 60-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate with sodium azide in the presence of a solvent and a catalyst.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate", "sodium azide", "solvent", "catalyst" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate to a reaction flask", "Add sodium azide to the reaction flask", "Add a solvent to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1909313-25-2

Molecular Formula

C14H26N4O2

Molecular Weight

282.4

Purity

95

Origin of Product

United States

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